molecular formula C11H13BrO2 B13602667 4-(5-Bromo-2-methylphenyl)butanoic acid

4-(5-Bromo-2-methylphenyl)butanoic acid

Cat. No.: B13602667
M. Wt: 257.12 g/mol
InChI Key: DYCYMSKDKMLNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-methylphenyl)butanoic acid is an organic compound that features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methylphenyl)butanoic acid typically involves the bromination of 2-methylphenylbutanoic acid. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions . This method ensures selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methylphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 4-(5-Amino-2-methylphenyl)butanoic acid.

    Oxidation: 4-(5-Bromo-2-carboxyphenyl)butanoic acid.

    Reduction: 4-(5-Bromo-2-methylphenyl)butanol.

Scientific Research Applications

4-(5-Bromo-2-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid
  • 4-(4-Bromophenyl)butanoic acid
  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid

Uniqueness

4-(5-Bromo-2-methylphenyl)butanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(5-bromo-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

DYCYMSKDKMLNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.